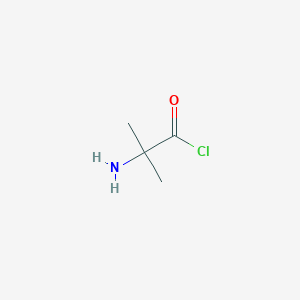

2-Amino-2-methylpropanoyl chloride

Description

BenchChem offers high-quality 2-Amino-2-methylpropanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-methylpropanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-4(2,6)3(5)7/h6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYDZFZZAYKRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298011 | |

| Record name | 2-Amino-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78002-19-4 | |

| Record name | 2-Amino-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78002-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 2-Amino-2-methylpropanoyl Chloride Hydrochloride

Executive Summary

Target Molecule: 2-Amino-2-methylpropanoyl chloride hydrochloride (AIB-Cl · HCl)

CAS: 59660-95-6

Primary Application: Incorporation of

This guide details the synthesis, purification, and handling of 2-amino-2-methylpropanoyl chloride hydrochloride. Unlike standard amino acids, the gem-dimethyl substitution at the

Part 1: Chemical Context & Mechanistic Insight

The Challenge of Steric Hindrance

The synthesis of AIB-Cl is governed by the Thorpe-Ingold Effect (gem-dimethyl effect). The two methyl groups on the

-

Risk: If the amino group is deprotonated, AIB-Cl rapidly cyclizes to form a 4,4-dimethyl-1,3-oxazol-5(4H)-one (azlactone).

-

Solution: The compound must be maintained strictly as the hydrochloride salt throughout synthesis and storage to protonate the amine (

), preventing nucleophilic attack on the carbonyl carbon.

Reaction Mechanism

The conversion utilizes thionyl chloride (

Step 1: The carboxylic acid hydroxyl attacks the sulfur of

Figure 1: Simplified mechanistic pathway for the chlorination of AIB.

Part 2: Synthesis Protocol

Materials & Equipment

| Component | Specification | Role |

| 2-Amino-2-methylpropanoic acid | >99% Purity, Dry | Starting Material |

| Thionyl Chloride ( | ReagentPlus®, >99% | Chlorinating Agent & Solvent |

| Dichloromethane (DCM) | Anhydrous | Washing Solvent |

| Diethyl Ether / Hexane | Anhydrous | Precipitation Solvent |

| Equipment | Round-bottom flask, Reflux condenser, | Reaction Setup |

Step-by-Step Methodology

Safety Precaution: Perform all operations in a functioning fume hood.

Step 1: Preparation

-

Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar overnight.

-

Assemble a reflux condenser topped with a

drying tube or an inert gas line ( -

Weigh 10.0 g (97 mmol) of 2-Amino-2-methylpropanoic acid (AIB) and transfer to the RBF.

Step 2: Reaction[2]

-

Add 30 mL (413 mmol) of thionyl chloride directly to the solid AIB. (Ratio ~1:4 w/v is standard to act as solvent).

-

Note: No additional solvent (like DMF) is recommended for this specific small molecule to facilitate easier purification, unless reaction fails to initiate.

-

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly heat the oil bath to 50°C . The reaction will evolve gas (

/ -

Once initial evolution subsides, increase temperature to reflux (~75-80°C) .

-

Maintain reflux for 2 to 3 hours . The suspension should become a clear or slightly yellow solution, indicating consumption of the solid amino acid.

Step 3: Isolation

-

Cool the mixture to room temperature.

-

Connect the flask to a rotary evaporator with a high-efficiency cold trap (liquid

or dry ice/acetone) to protect the pump from -

Evaporate the excess thionyl chloride under reduced pressure at <40°C .

-

Co-evaporation: To remove trace thionyl chloride, add 20 mL of anhydrous Toluene or DCM to the residue and re-evaporate. Repeat twice.

Figure 2: Operational workflow for the synthesis and isolation of AIB-Cl.

Part 3: Purification & Characterization

Purification by Trituration

Recrystallization of acid chlorides is risky due to moisture sensitivity. Trituration is preferred.

-

The residue from Step 3 will be a viscous oil or semi-solid.

-

Add 50 mL of anhydrous Diethyl Ether (or 1:1 DCM/Hexane).

-

Sonicate or vigorously stir under inert atmosphere. The oil should solidify into a white crystalline powder.

-

Filter the solid rapidly under a blanket of Nitrogen (using a Schlenk frit or rapid vacuum filtration).

-

Wash the filter cake with cold anhydrous pentane (2 x 10 mL).

-

Dry under high vacuum for 4 hours.

Characterization Data (Expected)

| Metric | Expected Value | Validation Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | Decomposes >180°C (sublimes) | Capillary MP (sealed) |

| IR Spectroscopy | ~1785 cm⁻¹ (C=O, acid chloride) ~2900-3000 cm⁻¹ (NH3+ broad) | FTIR (Nujol mull or ATR under N2) |

| Solubility | Reacts with water/alcohols.Soluble in DCM, DMSO.[4][5] | Solubility Test |

Critical Quality Attribute: The shift of the Carbonyl stretch from ~1700 cm⁻¹ (Acid) to ~1785 cm⁻¹ (Acid Chloride) is the primary confirmation of conversion.

Part 4: Handling & Storage (Stability)

AIB-Cl · HCl is extremely hygroscopic .

-

Storage: Store in a tightly sealed container under Argon or Nitrogen at 2–8°C .

-

Shelf Life: 6 months if strictly anhydrous.

-

Decomposition: If exposed to moisture, it reverts to the amino acid (white solid) and releases HCl gas (fuming).

-

Usage: When using in peptide coupling, do not add base (TEA/DIPEA) until the acid chloride is added to the amine solution. Premature neutralization can lead to azlactone formation.

Part 5: Applications in Drug Development

-

Peptidomimetics: AIB is a "helix inducer." Introducing AIB-Cl into a peptide sequence restricts the rotation angles (

), forcing the peptide into a -

Sterically Hindered Coupling: Standard coupling reagents (EDC/HATU) often fail with AIB-AIB couplings due to steric clash. The Acid Chloride method (AIB-Cl) is one of the few high-yielding methods for forming AIB-AIB bonds.

References

-

Sigma-Aldrich. (n.d.). 2-Amino-2-methylpropanoyl chloride hydrochloride Product Page. Retrieved from

- Levine, S. D. (1960). The Preparation of Acid Chlorides of Amino Acids. Journal of Organic Chemistry. (General protocol grounding).

-

ChemicalBook. (2025).[6] 2-Amino-2-methylpropanoyl chloride hydrochloride Properties. Retrieved from

- Toniolo, C., et al. (2001). Peptide folding and conformation: The effect of AIB. Biopolymers.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 4. CN103864633A - Method for preparing alpha-aminoisobutyric acid - Google Patents [patents.google.com]

- 5. 2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6 [sigmaaldrich.com]

- 6. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]

Technical Whitepaper: 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)

Form: Hydrochloride Salt (

Executive Summary

2-Amino-2-methylpropanoyl chloride (commonly

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The free base of 2-Amino-2-methylpropanoyl chloride is kinetically unstable due to rapid intramolecular cyclization. Therefore, all physicochemical data below refers to the Hydrochloride Salt , which is the standard reagent for research and development.

Identification Data

| Parameter | Detail |

| IUPAC Name | 2-Amino-2-methylpropanoyl chloride hydrochloride |

| Common Synonyms | Aib-chloride HCl; |

| CAS Number | 59660-95-6 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 158.03 g/mol |

| SMILES | CC(C)(C(=O)Cl)N.Cl |

Physical Properties

| Property | Value / Characteristic |

| Physical State | White to off-white crystalline solid. |

| Melting Point | 185°C – 200°C (Decomposition) . Note: Material sublimes/degrades before a clean melt if heating rate is slow. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) with degradation risks. Reacts violently with water and alcohols. |

| Hygroscopicity | High. Rapidly hydrolyzes in moist air to release HCl gas and revert to 2-Amino-2-methylpropanoic acid. |

| Acidity | Highly acidic upon hydrolysis (generates 2 equivalents of acid: HCl from salt + HCl from acyl chloride hydrolysis). |

Part 2: Synthesis & Mechanistic Production[5][6]

The synthesis of Aib-Cl is a nucleophilic acyl substitution driven by inorganic acid halides. Due to the steric bulk of the gem-dimethyl group, milder reagents often fail to fully activate the carboxylic acid. Thionyl chloride (

Optimized Synthetic Protocol

Reagents: 2-Amino-2-methylpropanoic acid (Aib-OH), Thionyl Chloride (

-

Suspension: Suspend anhydrous Aib-OH in dry DCM under an inert atmosphere (

or Ar). -

Activation: Add excess

(typically 3–5 equivalents) dropwise at 0°C. -

Reflux: Heat to reflux for 2–4 hours. The heterogeneous mixture will become clear as the acid chloride forms.

-

Isolation: Evaporate solvent and excess

under high vacuum. -

Purification: Recrystallize immediately from dry

/Hexane.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the zwitterionic amino acid to the acyl chloride salt.

Figure 1: Synthesis of Aib-Cl via Thionyl Chloride. The reaction is driven by the entropy of gas evolution (

Part 3: Reactivity & The Gem-Dimethyl Effect

The defining feature of Aib-Cl is the Thorpe-Ingold Effect (or gem-dimethyl effect). The two methyl groups on the

The Steric Paradox

While the gem-dimethyl groups stabilize helical structures in the final peptide (promoting

-

Coupling Difficulty: The methyl groups shield the carbonyl carbon from nucleophilic attack by the incoming amine. This is why the highly reactive acid chloride is preferred over esters or anhydrides.

-

Instability (NCA Formation): If the HCl is removed (neutralization) before coupling, the free amine of Aib-Cl rapidly attacks its own carbonyl group to form a 5-membered cyclic anhydride (N-carboxyanhydride or NCA).

Competitive Pathways Diagram

This diagram details the critical handling decision: maintaining the salt form vs. inadvertent cyclization.

Figure 2: The divergence of Aib-Cl reactivity. Excess base without an immediate nucleophile leads to rapid cyclization.

Part 4: Handling & Storage Protocols

Due to the hydrolytic instability and corrosive nature of Aib-Cl, strict adherence to the following protocols is required to maintain reagent integrity.

Storage Conditions

-

Temperature: Store at -20°C .

-

Atmosphere: Strictly inert (Argon or Nitrogen). The container must be sealed with Parafilm or stored inside a desiccator/glovebox.

-

Container: Glass vials with Teflon-lined caps. Do not use metal spatulas (corrosion risk).

Handling Workflow (Schlenk Technique)

-

Preparation: Flame-dry all glassware under vacuum.

-

Solvent Choice: Use anhydrous DCM or

. Avoid ethers if they contain peroxides or moisture. -

Base Addition: When using Aib-Cl in coupling:

-

Dissolve the amine component first.

-

Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine).

-

Add Aib-Cl as a solid or solution last and at 0°C to minimize NCA formation.

-

Part 5: Application in Peptidomimetics

Aib-Cl is the reagent of choice for synthesizing Peptaibols (antibiotic peptides like Alamethicin) and designing rigidified drug scaffolds.

-

Helix Induction: The incorporation of Aib restricts the backbone torsion angles to

and -

Metabolic Stability: The absence of an

-hydrogen prevents racemization and blocks degradation by standard proteases, extending the half-life of peptide drugs.

References

-

Sigma-Aldrich. (2023). 2-Amino-2-methylpropanoyl chloride hydrochloride Product Sheet. Link

-

PubChem. (2023). Compound Summary: 2-Amino-2-methylpropanoyl chloride.[3][4] National Library of Medicine. Link

-

Wenschuh, H., et al. (1995). "Fmoc amino acid chlorides: preparation, characterization, and utilization in peptide synthesis." Journal of Organic Chemistry. (Demonstrates the utility of acid chlorides for hindered amino acids). Link

-

Toniolo, C., et al. (2001). "Structure and conformation of the Aib residue in peptides." Biopolymers. (Definitive review on the gem-dimethyl effect and helix induction). Link

-

ChemicalBook. (2023). 2-Amino-2-methylpropanoyl chloride hydrochloride Properties. Link

Sources

- 1. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6 [sigmaaldrich.com]

- 4. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]

Comprehensive Technical Guide: 2-Amino-2-methylpropanoyl Chloride Hydrochloride

Executive Summary

In the field of advanced peptide synthesis and peptidomimetic drug development, the incorporation of sterically hindered, non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability and enforcing specific secondary structures. 2-Amino-2-methylpropanoyl chloride (derived from α-aminoisobutyric acid, or Aib) is a highly reactive acylating agent used to couple this bulky residue[1].

As a Senior Application Scientist, I approach this reagent not just as a chemical, but as a dynamic system. Because of the extreme steric hindrance of the gem-dimethyl group at the α-carbon (the Thorpe-Ingold effect), standard peptide coupling reagents (e.g., HATU, EDC) often fail to achieve acceptable yields. Converting Aib to its corresponding acid chloride bypasses this activation energy barrier. However, handling this compound requires a deep understanding of its reactivity, spectral behavior, and moisture sensitivity.

Chemical Identity & The Causality of the Hydrochloride Salt

To utilize this reagent effectively, one must understand why it is almost exclusively synthesized, sold, and handled as a hydrochloride salt (CAS 2) rather than a free base (CAS3).

The Mechanistic Causality: Free α-amino acid chlorides are intrinsically unstable. The nucleophilic primary amine of one molecule will rapidly attack the highly electrophilic acyl chloride of an adjacent molecule, leading to spontaneous polymerization or the formation of cyclic diketopiperazines. By isolating the compound as a hydrochloride salt, the amine is protonated (

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Amino-2-methylpropanoyl chloride hydrochloride |

| Common Synonyms | α-Aminoisobutyryl chloride hydrochloride; Aib-Cl·HCl |

| CAS Number (HCl Salt) | 59660-95-6[2] |

| CAS Number (Free Base) | 78002-19-4[3] |

| Molecular Formula | C₄H₉Cl₂NO[2] |

| Molecular Weight | 158.02 g/mol [2] |

| Appearance | White to off-white crystalline solid[4] |

| Hazard Classification | H314: Causes severe skin burns and eye damage[4] |

Spectral Characterization (NMR & IR)

Direct spectral analysis of acid chlorides is notoriously difficult due to their rapid hydrolysis in ambient moisture or reaction with protic NMR solvents. Analysis is typically performed in rigorously dried, non-nucleophilic solvents (e.g.,

Table 2: Expected Spectral Data

| Analytical Method | Signal / Shift | Structural Assignment & Causality |

| ¹H NMR (400 MHz, | δ 1.75 (s, 6H) | gem-Dimethyl groups: Appears as a sharp 6-proton singlet due to the symmetry of the α-carbon. |

| ¹H NMR (400 MHz, | δ 8.80 (br s, 3H) | Ammonium salt ( |

| ¹³C NMR (100 MHz, | δ 174.8 | Carbonyl Carbon (C=O): Strongly deshielded by the electronegative chlorine atom. |

| ¹³C NMR (100 MHz, | δ 66.2 | Quaternary α-Carbon: Shifted downfield relative to standard alkanes due to proximity to the ammonium and carbonyl groups. |

| FTIR (ATR) | ~1785 cm⁻¹ | C=O Stretch: Significantly higher frequency than typical amides/acids (~1650 cm⁻¹). The inductive withdrawal by chlorine shortens and strengthens the C=O bond. |

| FTIR (ATR) | 3200–2800 cm⁻¹ | N-H Stretch: Broad band characteristic of primary ammonium salts. |

Synthesis Methodology & Workflow

The synthesis of 2-amino-2-methylpropanoyl chloride hydrochloride requires the conversion of the carboxylic acid to an acyl chloride without degrading the amine. This is achieved using Thionyl Chloride (

Causality of the Catalyst: DMF reacts with

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize

and -

Suspension: Suspend 1.0 equivalent of α-aminoisobutyric acid in anhydrous dichloromethane (DCM).

-

Activation: Cool the suspension to 0°C. Add 0.05 equivalents of anhydrous DMF, followed by the dropwise addition of 2.5 equivalents of Thionyl Chloride.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. The suspension will gradually turn into a clear solution as the acid chloride hydrochloride forms, followed by the precipitation of the product.

-

Isolation: Concentrate the mixture under reduced pressure (using a Schlenk line cold trap). Triturate the resulting solid with anhydrous diethyl ether, filter under a blanket of Argon, and dry in vacuo.

Self-Validating System: The Methanol Quench

To guarantee the protocol was successful before committing the reagent to an expensive peptide coupling, utilize a self-validating quench test[5]:

-

Action: Extract a 10 µL aliquot of the reaction mixture and inject it into 500 µL of anhydrous methanol containing 10% triethylamine.

-

Validation: The active acid chloride will instantaneously convert to methyl 2-amino-2-methylpropionate. Analyze this via TLC or GC-MS. The presence of the methyl ester (and the absence of the free acid) provides absolute confirmation of successful acyl chloride formation.

Caption: Workflow for the synthesis of 2-Amino-2-methylpropanoyl chloride hydrochloride.

Applications in Drug Development

In drug design, linear peptides are often highly susceptible to rapid degradation by exopeptidases and endopeptidases in the bloodstream. The incorporation of Aib via its acid chloride introduces severe conformational restrictions. The gem-dimethyl groups restrict the dihedral angles (φ and ψ) of the peptide backbone, strongly inducing the formation of

Handling, Stability, and Storage

Because 2-amino-2-methylpropanoyl chloride hydrochloride is a highly reactive electrophile, it must be treated with strict anhydrous protocols:

-

Moisture Sensitivity: Exposure to atmospheric moisture will result in rapid hydrolysis back to α-aminoisobutyric acid and the release of corrosive hydrogen chloride gas[4].

-

Storage: Store in a tightly sealed container under an inert gas (Nitrogen or Argon) at 2–8°C. Ensure the container is fully equilibrated to room temperature in a desiccator before opening to prevent condensation.

-

Safety: The compound causes severe skin burns and serious eye damage. Handle exclusively within a certified fume hood using heavy-duty nitrile or neoprene gloves[4].

References

-

Balaram, P. et al. "Conformational restriction in peptides derived from alpha-aminoisobutyric acid." Indian Institute of Science / SciSpace. URL: [Link]

Sources

commercial availability of 2-Amino-2-methylpropanoyl chloride

The Commercial & Synthetic Landscape of 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)[1][2]

Executive Summary: The Aib-Chloride Paradox

2-Amino-2-methylpropanoyl chloride (the acid chloride of

-

Commercial Status: The free amine hydrochloride salt (CAS 59660-95-6 ) is listed by select suppliers (e.g., Sigma-Aldrich) but is frequently categorized as "Restricted," "Discontinued," or "Not Available" due to its rapid degradation.[1][2]

-

The Solution: Researchers must adopt a "Make-on-Demand" strategy.[1][2] The industry standard is not to purchase the chloride, but to purchase the stable precursor Fmoc-Aib-OH (CAS 94744-50-0 ) and generate the activated chloride or fluoride species in situ.[1][2]

This guide details the mechanism of instability, the "Make" protocol for laboratory synthesis, and the superior modern alternatives for drug development.

Chemical Profile & Instability Mechanism

Why can you not buy a bottle of 2-Amino-2-methylpropanoyl chloride? The answer lies in the Gem-Dimethyl Effect (Thorpe-Ingold effect).[1][2]

The two methyl groups on the

Diagram 1: The Instability Pathway (NCA Formation)

Figure 1: The thermodynamic trap.[2] The steric bulk of the gem-dimethyl groups accelerates cyclization to the NCA, rendering the free acid chloride shelf-unstable.[1]

Strategic Alternatives: The "Make vs. Buy" Decision

Since the free chloride is unavailable, the "Buy" strategy focuses on the precursor. The "Make" strategy focuses on activation.[3]

The "Buy" Strategy: Precursors

| Compound | CAS Number | Stability | Commercial Availability |

| Fmoc-Aib-OH | 94744-50-0 | High (Shelf-stable) | High (Merck, Sigma, ChemPep) |

| Aib-OH (Free Acid) | 62-57-7 | High | High |

| Aib-Cl[1][2]·HCl | 59660-95-6 | Very Low (Hygroscopic) | Rare / Restricted |

| Fmoc-Aib-F (Fluoride) | N/A (Prep in situ) | Moderate | Low (Custom Synthesis) |

The "Make" Protocol: Fmoc-Aib-Cl Generation[1][2]

For difficult couplings (e.g., Aib-Aib-Aib sequences in peptaibols), the acid chloride method remains superior to standard carbodiimides.[1][2]

Protocol: Synthesis of Fmoc-Aib-Cl

-

Reagents: Fmoc-Aib-OH (1.0 eq), Thionyl Chloride (

, 10 eq), Dry DCM or Toluene.[1][2] -

Equipment: Flame-dried round-bottom flask, reflux condenser, inert gas (

/Ar) line.[1][2]

Step-by-Step Methodology:

-

Suspension: Suspend Fmoc-Aib-OH (1 mmol) in dry toluene (5 mL).

-

Activation: Add Thionyl Chloride (10 mmol) dropwise under inert atmosphere.

-

Reflux: Heat to reflux (approx. 80-110°C) for 1-2 hours. The solution should become clear as the acid chloride forms.

-

Evaporation: Evaporate the solvent and excess

under reduced pressure. -

Chasing: Re-suspend the residue in dry toluene and evaporate again (repeat 2x) to remove trace

and HCl. -

Crystallization: The resulting solid is Fmoc-Aib-Cl .[1][2] It can be used immediately or stored under Argon at -20°C for short periods.[1][2]

Critical Note: Do not use base (TEA/DIPEA) during the acid chloride generation step, as this will instantly catalyze Fmoc cleavage or oxazolone formation.[2] Base is added only during the subsequent coupling step.

Advanced Workflow: Acid Fluorides & Modern Coupling[1][2]

While the acid chloride is powerful, the Acid Fluoride (Fmoc-Aib-F) is often preferred in modern automated synthesis because it is more stable to hydrolysis and does not require the harsh reflux conditions of thionyl chloride.[1]

Diagram 2: The Aib Coupling Decision Tree

Figure 2: Selection logic for Aib coupling reagents. Acid fluorides (TFFH) offer a balance of reactivity and stability.

Protocol: In-Situ Acid Fluoride (TFFH Method)

-

Dissolve: Fmoc-Aib-OH (3 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 3 eq) in DMF.

-

Activate: Add DIPEA (6 eq). React for 5-10 minutes.

-

Couple: Add the pre-activated mixture to the resin-bound amine.

References

-

Sigma-Aldrich. Product Specification: 2-Amino-2-methylpropanoyl chloride hydrochloride.[1][2] Link[2]

-

Merck Millipore (Novabiochem). Fmoc-Aib-OH Product Data & Applications. Link[2]

-

Wenschuh, H., et al. (1994).[2] "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered residues."[1] Journal of the American Chemical Society. Link[2]

-

Carpino, L. A., et al. (1990).[2] "Acid chlorides of Fmoc-amino acids: synthesis, characterization, and utility in peptide synthesis." Journal of Organic Chemistry. Link[2]

-

Beilstein Journals. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib). Link

Sources

2-Amino-2-methylpropanoyl Chloride: The Steric "Sledgehammer" for Peptidomimetics

Technical Guide for Researchers & Drug Developers

Part 1: Executive Summary & Core Rationale

In the landscape of unnatural amino acids, 2-Amino-2-methylpropanoyl chloride (often referred to as Aib-Cl or

While standard coupling reagents (HATU, DIC/Oxyma) suffice for linear peptides, they frequently fail when introducing Aib residues. The gem-dimethyl group on the

This guide details the use of the acid chloride form—the most reactive species available—to overcome this energy barrier. It serves as the definitive method for synthesizing "difficult" sequences, particularly Aib-rich peptides (peptaibols) that fold into stable

Part 2: Chemical Architecture & Stability[1]

The Gem-Dimethyl Effect

The defining feature of this building block is the presence of two methyl groups at the

-

Steric Consequence: The methyl groups restrict rotation around the

( -

Conformational Lock: This restriction forces the peptide backbone into a helical conformation, most commonly the

-helix, even in short oligomers. -

Reactivity Barrier: The methyl groups act as a shield, blocking the trajectory of amine nucleophiles during coupling. This necessitates the use of the highly electrophilic acid chloride.

Stability Profiles

Researchers must distinguish between the three common forms of this reagent:

| Form | Chemical State | Stability | Usage Context |

| Free Base | Highly Unstable | Polymerizes or hydrolyzes immediately. Not isolated. | |

| HCl Salt | Stable Solid | Commercial reagent. Hygroscopic. Used in solution phase or converted to protected form in situ. | |

| N-Protected | Meta-Stable | The "Workhorse" for SPPS. Prone to cyclization into oxazolones (azlactones) if base is present too long. |

Part 3: Synthesis Protocols

Protocol A: Synthesis of H-Aib-Cl·HCl (The Stable Salt)

Primary use: Solution phase synthesis or bulk intermediate.

Reagents:

- -Aminoisobutyric acid (Aib-OH)

-

Thionyl chloride (

) -

Diethyl ether (anhydrous)

Step-by-Step:

-

Suspension: Suspend Aib-OH (10 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask equipped with a drying tube.

-

Activation: Slowly add thionyl chloride (15 mmol) at

. -

Reflux: Heat the mixture to reflux for 2 hours. The solid Aib-OH will dissolve as it converts to the acid chloride, followed by precipitation of the product.

-

Isolation: Cool to room temperature. Filter the white crystalline precipitate under an inert atmosphere (Argon/Nitrogen).

-

Wash: Wash with cold anhydrous ether to remove excess

. -

Storage: Store in a desiccator. Hydrolysis yields HCl; ensure container is corrosion-resistant.

Protocol B: Preparation of Fmoc-Aib-Cl (For SPPS)

Primary use: Solid-Phase Peptide Synthesis (SPPS) of Aib-rich peptides. Note: Fmoc-Aib-OH cannot be activated efficiently with DIC/HOBt for Aib-Aib couplings due to slow kinetics. The acid chloride is required.

Reagents:

-

Fmoc-Aib-OH

-

Thionyl chloride (

) -

Dichloromethane (DCM, anhydrous)

Step-by-Step:

-

Dissolution: Dissolve Fmoc-Aib-OH (1.0 eq) in anhydrous DCM.

-

Chlorination: Add

(5.0 eq). -

Reflux: Reflux gently for 1 hour under inert gas.

-

Evaporation: Evaporate solvent and excess

under reduced pressure. -

Re-evaporation: Co-evaporate with dry DCM (

) to remove trace HCl. -

Crystallization: Recrystallize from DCM/Hexane.

-

Usage: Use immediately or store at

.

Part 4: Coupling Applications & Mechanism

The Challenge: Aib-Aib Coupling

Coupling an Aib residue to another Aib residue (or a hindered N-methyl amino acid) is one of the most difficult reactions in peptide chemistry.

-

Mechanism: The acid chloride (

) provides a leaving group ( -

Base Requirement: A non-nucleophilic base (e.g., DIPEA) is required to neutralize the HCl byproduct, but excess base can trigger oxazolone formation.

Visualization: Activation and Coupling Pathway[3]

Figure 1: Reaction pathway for Fmoc-Aib-Cl synthesis and coupling. Note the competing pathway to Oxazolone if basic conditions are prolonged without coupling.

Standard Operating Procedure (SOP) for SPPS Coupling

Context: Coupling Fmoc-Aib-Cl to a resin-bound peptide.

-

Swelling: Swell the resin (with free amine terminus) in dry DCM for 20 mins.

-

Solution Prep: Dissolve Fmoc-Aib-Cl (3-5 eq relative to resin loading) in dry DCM.

-

Base Addition: Add DIPEA (3-5 eq). Critical: Add base to the amino acid solution immediately before adding to the resin to minimize oxazolone formation.

-

Reaction: Shake the vessel for 30–60 minutes at room temperature.

-

Monitoring: Standard Kaiser test may be inconclusive due to steric bulk. Chloranil test or micro-cleavage/HPLC is recommended.

-

Capping: Cap unreacted amines with acetic anhydride/pyridine if the reaction is incomplete.

Part 5: Structural Biology & Peptidomimetics[1][2]

The -Helix Induction

Aib is the premier "helix inducer." Unlike the standard

-

Mechanism: The Thorpe-Ingold effect (gem-dimethyl) restricts

and -

Application: This rigid structure is used to stabilize short peptides that would otherwise be random coils, increasing their binding affinity to receptors (e.g., GLP-1 analogs, antimicrobial peptides).

Proteolytic Stability Data

Incorporating Aib renders the adjacent peptide bond nearly cleavage-proof against common proteases (Trypsin, Chymotrypsin, Pepsin).

| Enzyme | Substrate Sequence | Half-Life ( | Aib-Modified Sequence | Half-Life ( |

| Chymotrypsin | Phe-Ala-Phe | ~20 min | Phe-Aib -Phe | > 24 hours |

| Elastase | Ala-Ala-Ala | ~30 min | Ala-Aib -Ala | Completely Stable |

| Serum Proteases | GLP-1 (7-36) | ~2 min | [Aib8]-GLP-1 | ~4 hours |

Part 6: Troubleshooting & Quality Control

Oxazolone Formation

-

Symptom: Low coupling yield, presence of "double hits" or truncated sequences.

-

Cause: Under basic conditions, the amide nitrogen of the Fmoc group attacks the activated carbonyl, forming a 5-membered oxazolone ring.

-

Prevention: Use Fmoc-amino acid fluorides (Fmoc-Aib-F) if chlorides prove too unstable, or minimize the contact time between the acid chloride and base before adding to the resin.

Moisture Sensitivity

-

Symptom: White precipitate in the DCM solution (Aib-OH formation).

-

Remedy: Use strictly anhydrous DCM. Store Aib-Cl under Argon. If the reagent turns into a sticky gum, re-synthesize; do not attempt to purify.

Racemization

-

Fact: Aib is achiral (symmetric). Racemization is impossible at the Aib center. This makes Aib-Cl a safer reagent than chiral amino acid chlorides, which are prone to racemization via oxazolone tautomerization.

References

-

Leplawy, M. T., Jones, D. S., Kenner, G. W., & Sheppard, R. C. (1960). Peptides. Part XI.

-methylalanine. Tetrahedron, 11(1-2), 39-51. Link -

Wenschuh, H., Beyermann, M., El-Mobayed, E., Riedel, M., Edler, E., & Carpino, L. A. (1994). Fmoc amino acid chlorides in solid phase peptide synthesis. Journal of Peptide Science, 50, 63-71. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of

-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756. Link -

Toniolo, C., et al. (2001). The

-Helix in Peptides and Proteins. Chemical Reviews, 101(10), 3219-3252. Link -

Carpino, L. A., et al. (1990). Acid chlorides of Fmoc-amino acids: Synthesis, stability, and application to peptide synthesis. Journal of Organic Chemistry, 55, 1673. Link

Sources

safety and handling precautions for 2-Amino-2-methylpropanoyl chloride

Title: Advanced Safety, Handling, and Application Protocols for 2-Amino-2-methylpropanoyl Chloride Hydrochloride

Executive Summary & Chemical Rationale

In modern drug discovery and peptide synthesis, the incorporation of sterically hindered, non-natural amino acids like 2-aminoisobutyric acid (Aib) is a critical strategy for enhancing the proteolytic stability and conformational rigidity of active pharmaceutical ingredients (APIs). 2-Amino-2-methylpropanoyl chloride hydrochloride (CAS: 59660-95-6) serves as the premier highly reactive acylating agent for this purpose[1][2]. It is notably utilized in the multi-step synthesis of advanced targeted therapeutics, such as the pan-PI3K inhibitor Pilaralisib (SAR245408 / XL147)[3][4].

However, the very structural features that make this reagent synthetically invaluable—a highly electrophilic acid chloride coupled with a protonated amine—render it exceptionally hazardous and environmentally sensitive[5]. As a Senior Application Scientist, I emphasize that handling this reagent requires moving beyond basic safety data sheets (SDS) and understanding the causality of its reactivity. The free amine of Aib would rapidly auto-condense with its own acid chloride to form inactive diketopiperazines; therefore, it is supplied as a hydrochloride salt. This salt stabilizes the molecule but introduces severe hygroscopicity. Upon exposure to ambient moisture, the acid chloride undergoes rapid hydrolysis, violently releasing hydrogen chloride (HCl) gas and degrading into inactive Aib[5].

Quantitative Profiling & Hazard Classification

To design an effective safety protocol, we must first quantify the physical and hazard parameters of the reagent. The data below synthesizes the critical handling metrics.

Table 1: Physicochemical Properties and GHS Hazard Summary [2][5]

| Parameter | Value / Specification | Causality / Implication |

| Chemical Name | 2-Amino-2-methylpropanoyl chloride HCl | Hydrochloride salt prevents auto-polymerization. |

| CAS Number | 59660-95-6 | Unique identifier for procurement and SDS tracking. |

| Molecular Formula | C₄H₉Cl₂NO (C₄H₈ClNO · HCl) | Contains two equivalents of reactive chloride. |

| Molecular Weight | 158.03 g/mol | Required for precise stoichiometric calculations. |

| Storage Temperature | 2 - 8 °C (Inert Atmosphere) | Thermal energy accelerates spontaneous degradation. |

| GHS Hazard Codes | H314, H315, H319, H335 | Corrosive (H314) and severe irritant due to HCl release. |

| GHS Precautionary | P261, P280, P305+P351+P338 | Mandates strict inhalation and ocular protection. |

Mechanistic Degradation & Workflow Visualization

Understanding the degradation pathway is essential for recognizing the visual and chemical signs of reagent failure. When ambient water vapor breaches the storage container, nucleophilic attack at the carbonyl carbon displaces the chloride ion.

Caption: Mechanistic degradation pathway of the acid chloride upon atmospheric moisture exposure.

To mitigate this, a strict, self-validating workflow must be employed from the moment the reagent is removed from cold storage until the reaction is quenched.

Caption: End-to-end self-validating workflow for the safe handling and reaction of the acid chloride.

Self-Validating Experimental Protocol: Safe Handling & Amidation

The following protocol details the safe extraction, handling, and application of 2-amino-2-methylpropanoyl chloride hydrochloride for the synthesis of complex amides (e.g., intermediates in Pilaralisib synthesis)[3][4]. This methodology is designed as a self-validating system, meaning each step contains a diagnostic check to ensure safety and chemical integrity.

Phase 1: Preparation and Environmental Control

-

Thermal Equilibration: Remove the sealed reagent bottle from the 2-8°C refrigerator. Place it in a desiccator at room temperature for exactly 60 minutes before opening.

-

Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic salt, triggering runaway hydrolysis and HCl generation.

-

Validation Check: The exterior of the bottle must be completely dry and at ambient temperature before proceeding.

-

-

PPE Verification: Don heavy-duty nitrile or butyl rubber gloves (depending on the reaction solvent), a chemical-resistant lab coat, and a full face shield[5].

-

Causality: Standard latex gloves offer zero protection against corrosive HCl gas or the acid chloride itself.

-

Phase 2: Reagent Transfer (Inert Atmosphere)

-

Glovebox Transfer: Transfer the equilibrated bottle into a nitrogen or argon-purged glovebox. If a glovebox is unavailable, use a Schlenk line under a positive pressure of Argon inside a high-velocity fume hood[5].

-

Visual Integrity Check: Open the bottle. The reagent should appear as a free-flowing white to off-white solid.

-

Validation Check: If the solid is clumped, discolored, or emits visible white fumes upon opening (even in the hood), it has degraded. The white fumes are aerosolized hydrochloric acid formed by reaction with trace humidity. Discard via proper hazardous waste protocols[5].

-

-

Weighing: Rapidly weigh the required stoichiometric amount into a flame-dried, septum-sealed reaction flask.

Phase 3: Reaction Execution & Quenching

-

Solvent Addition: Inject anhydrous, amine-free solvent (e.g., dry DCM or THF) into the reaction flask via a syringe.

-

Base Addition: Slowly add a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) at 0°C.

-

Causality: The base serves a dual purpose: it liberates the free amine of the Aib moiety for subsequent reactions and neutralizes the HCl generated during the acylation of your target substrate[3][4].

-

Validation Check: Monitor the internal temperature. The neutralization of the hydrochloride salt is highly exothermic. A controlled temperature rise validates that the reagent was active.

-

-

Quenching: Upon reaction completion, quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) at 0°C.

-

Causality: NaHCO₃ safely neutralizes unreacted acid chloride and residual HCl without the violent exotherm associated with adding pure water or strong bases[5].

-

Emergency Response and Spill Containment

Despite rigorous engineering controls, accidental exposure or spills necessitate immediate, chemically logical responses[5].

-

Skin/Eye Exposure: The primary mechanism of tissue damage is acid burns from HCl and the corrosive acyl chloride[5]. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. Do not attempt to neutralize the skin with bases, as the exothermic neutralization will cause severe thermal burns. Seek immediate medical attention[5].

-

Solid Spill Containment: If the solid is spilled outside a fume hood, evacuate the immediate area. Do not use water to clean up the spill, as this will generate massive volumes of toxic HCl gas[5]. Instead, cover the spill with dry, inert absorbent material (e.g., dry sand or vermiculite) mixed with solid sodium carbonate (Na₂CO₃) to slowly neutralize the acidity. Sweep into a sealed, vented container for hazardous waste disposal[5].

References

- AK Scientific, Inc. "Safety Data Sheet: 2-Amino-2-methylpropanoyl chloride hydrochloride." aksci.com.

- Sigma-Aldrich. "2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6." sigmaaldrich.com.

- Echemi. "2-amino-2-methylpropanoyl chloride hydrochloride." echemi.com.

- ChemicalBook. "pilaralisib | 934526-89-3." chemicalbook.com.

- ChemicalBook. "pilaralisib synthesis." chemicalbook.com.

Sources

Overcoming Steric Bottlenecks in Peptide Synthesis: Exploratory Reactions of 2-Amino-2-methylpropanoyl Chloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, base-free coupling strategies, and advanced protocols for sterically hindered peptide synthesis.

The Chemical Entity and the Steric Challenge

The incorporation of

However, the very gem-dimethyl groups that provide this structural rigidity create massive steric hindrance during synthesis. Standard uronium or phosphonium coupling reagents (e.g., HATU, PyBOP) generate active esters that are often too bulky to permit the Bürgi-Dunitz trajectory required for nucleophilic attack by the incoming amine. To overcome this high activation energy barrier, the amino acid must be activated to its most electrophilic state: the acid chloride.

2-Amino-2-methylpropanoyl chloride (typically handled as the hydrochloride salt, CAS 59660-95-6, to prevent self-condensation)[2] or its Fmoc-protected derivative (Fmoc-Aib-Cl ) serves as the ultimate exploratory reagent for forcing sterically demanding amide bonds[3].

Mechanistic Causality: The Oxazolone Kinetic Trap

While Fmoc-Aib-Cl is highly reactive, its application in standard Solid-Phase Peptide Synthesis (SPPS) often yields sluggish results if conventional protocols are blindly followed. The causality lies in the choice of base.

When Fmoc-Aib-Cl is exposed to tertiary amines (such as DIEA or NMM)—which are standard in SPPS to neutralize liberated HCl—the base deprotonates the carbamate NH. The adjacent carbamate carbonyl oxygen rapidly attacks the highly electrophilic acyl chloride, forming an oxazol-5(4H)-one [4].

For standard amino acids, oxazolone formation is disastrous because base-catalyzed enolization at the

To achieve high yields, exploratory reactions must utilize base-free or metal-mediated conditions that circumvent oxazolone formation entirely.

Mechanistic divergence of Fmoc-Aib-Cl based on the presence of tertiary amines.

Exploratory Workflows & Self-Validating Protocols

To harness the power of Fmoc-Aib-Cl without falling into the oxazolone trap, application scientists have developed specialized, self-validating protocols.

Protocol A: Base-Free KOBt-Mediated Solution Phase Coupling

By utilizing the potassium salt of 1-hydroxybenzotriazole (KOBt), the reaction is buffered without the need for tertiary amines. KOBt acts simultaneously as an HCl scavenger and an activating nucleophile, converting the acid chloride directly into a highly reactive OBt ester before oxazolone cyclization can occur[4].

Self-Validating Methodology:

-

Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) and KOBt (1.0 eq) in anhydrous dichloromethane (DCM). Validation check: Ensure complete dissolution to confirm salt metathesis.

-

Activation: Add Fmoc-Aib-Cl (1.05 eq) dropwise at 0°C.

-

Elongation: Stir at room temperature for 30–60 minutes. Validation check: Monitor via TLC (Hexane:EtOAc). The fast-running Fmoc-Aib-Cl spot must completely disappear.

-

Workup: Wash sequentially with 5% HCl, water, and 5% NaHCO₃. The absence of base prevents the formation of difficult-to-wash organic salts.

Protocol B: Microwave-Assisted Zinc-Mediated Coupling

For the most sterically congested linkages (e.g., Aib-Aib or Aib-Pro), commercial zinc dust under microwave irradiation acts as a powerful mediator. The zinc surface coordinates the acid chloride, polarizing the carbonyl bond and facilitating ultra-fast aminolysis without requiring basic co-reactants[5].

Step-by-step workflow for microwave-assisted, zinc-mediated Aib coupling.

Self-Validating Methodology:

-

Suspension: Suspend Fmoc-Aib-Cl (1.0 mmol), amino acid ester hydrochloride (1.05 mmol), and commercial zinc dust (2.0 mmol) in 10 mL anhydrous DCM[5].

-

Irradiation: Subject the beaker to microwave irradiation (P-60) for exactly 90 seconds. Validation check: Perform FT-IR on a crude aliquot. The sharp acid chloride C=O stretch at ~1800 cm⁻¹ must be entirely replaced by the amide C=O stretch at ~1650 cm⁻¹.

-

Isolation: Dilute with CHCl₃, filter off the zinc dust, and wash the organic layer with 5% HCl and 10% NaHCO₃. Dry over Na₂SO₄ and evaporate[5].

Protocol C: N-Terminal Acylation of CF₃-Pseudoprolines

Trifluoromethylated pseudoprolines (CF₃-

Quantitative Data Summary

The following table synthesizes the kinetic and yield advantages of utilizing tailored acid chloride protocols for Aib incorporation compared to standard uronium-based methods.

| Coupling Strategy | Reagents | Reaction Time | Yield (%) | Epimerization Risk |

| Standard Uronium | HBTU / HOBt / DIEA | 12 - 24 hours | 40 - 60% | None (Aib lacks |

| Acid Chloride + Base | Fmoc-Aib-Cl / DIEA | 4 - 6 hours | < 50% (Oxazolone trap) | None |

| Base-Free Acid Chloride | Fmoc-Aib-Cl / KOBt | 30 - 60 mins | 85 - 92% | None |

| Microwave + Zinc | Fmoc-Aib-Cl / Zn dust / MW | 90 seconds | 84 - 90% | None |

Table 1: Comparative efficiency of Aib-coupling strategies demonstrating the superiority of base-free and metal-mediated acid chloride activation.

References

-

AK Scientific, Inc. "2-Amino-2-methylpropanoyl chloride hydrochloride - Safety Data and Physical Properties." 2

-

ResearchGate. "Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach." 4

-

ARKAT USA / ResearchGate. "Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered

-dialkyl amino acids employing Fmoc-amino acid chlorides under microwave irradiation in the solution phase." 5 -

ZORA (Zurich Open Repository and Archive). "The Azirine/Oxazolone Approach to the Synthesis of Aib-Pro Endothiopeptides." 1

-

ResearchGate. "Incorporation of CF3-Pseudoprolines into Peptides: A Methodological Study." 6

-

Thieme Connect. "3.3 Acid Halides - Science of Synthesis." 3

Sources

Methodological & Application

Advanced Application Note: 2-Amino-2-methylpropanoyl Chloride in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Rationale

The "Aib Problem" in Peptide Chemistry

2-Amino-2-methylpropanoic acid (Aib, also known as

-

Helix Induction: Aib strongly promotes helical structures (

-helix or -

Metabolic Stability: The steric bulk protects adjacent peptide bonds from proteolytic cleavage.

However, this same steric bulk creates a significant synthetic bottleneck. Standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) often fail to drive Aib-Aib or Aib-Val couplings to completion, leading to deletion sequences.

The Solution: Acid Chloride Activation

2-Amino-2-methylpropanoyl chloride (specifically the

Note on Nomenclature: In the context of SPPS, "2-Amino-2-methylpropanoyl chloride" almost exclusively refers to Fmoc-Aib-Cl . Using the free amino acid chloride is not feasible due to rapid polymerization (Leuchs' anhydride formation). This guide focuses on the generation and use of Fmoc-Aib-Cl.

Part 2: Mechanism & Chemistry[3]

Activation Pathway

The most robust method for generating Fmoc-Aib-Cl in a research setting is the Bis(trichloromethyl) carbonate (Triphosgene/BTC) method. BTC acts as a solid, safer source of phosgene.[3]

Coupling Mechanism

The acid chloride reacts directly with the free amine on the resin. Unlike carbodiimide couplings, this reaction does not require an additive (like HOBt) to suppress racemization because Aib is achiral . This allows for the use of high-reactivity conditions without fear of epimerizing the incoming residue.

Base Selection: The Collidine Advantage

While DIPEA (Diisopropylethylamine) is standard for HBTU couplings, 2,4,6-Collidine (TMP) is the preferred base for acid chloride couplings.

-

Reasoning: Collidine is a weaker base (

) than DIPEA (

Part 3: Visualization of Workflows

Diagram 1: In-Situ Activation Mechanism

This diagram illustrates the conversion of Fmoc-Aib-OH to its acid chloride using Triphosgene, followed by the coupling event.

Caption: Reaction pathway for the in-situ generation of Fmoc-Aib-Cl using Triphosgene (BTC).

Part 4: Experimental Protocols

Protocol A: In Situ Generation with Triphosgene (Recommended)

Best for: Routine synthesis, automation-compatible, avoids isolation of moisture-sensitive chlorides.

Reagents:

-

Fmoc-Aib-OH (5.0 eq relative to resin loading)

-

Bis(trichloromethyl) carbonate (BTC) (1.65 eq)

-

2,4,6-Collidine (10 eq)

-

Solvent: Anhydrous THF or DCM (DMF can retard acid chloride formation; avoid if possible during activation step).

Step-by-Step:

-

Dissolution: In a dry vial, dissolve Fmoc-Aib-OH (5 eq) and BTC (1.65 eq) in anhydrous THF (concentration ~0.15 M).

-

Activation: Add 2,4,6-Collidine (10 eq) slowly. A white precipitate (collidinium chloride) may form.

-

Reaction: Stir or shake for 10–15 minutes at room temperature. The species is now converted to Fmoc-Aib-Cl.

-

Coupling: Transfer the entire suspension (do not filter) directly to the reaction vessel containing the pre-swelled resin (free amine form).

-

Incubation: Agitate for 1 hour .

-

Wash: Drain and wash resin with DCM (

) and DMF (

Protocol B: Pre-formed Acid Chloride (Thionyl Chloride Method)

Best for: Large scale scale-up or when BTC is unavailable.

Step-by-Step:

-

Suspend Fmoc-Aib-OH (10 mmol) in dry DCM (50 mL).

-

Add Thionyl Chloride (

, 50 mmol) and a catalytic drop of DMF. -

Reflux for 2 hours under inert atmosphere (

). -

Evaporate solvent and excess

under vacuum. -

Co-evaporate with dry toluene (

) to remove traces of acid. -

Recrystallization: Recrystallize from minimal hot hexane/DCM.

-

Storage: Store the resulting white crystals (Fmoc-Aib-Cl) in a desiccator at -20°C.

-

Usage: Dissolve 3-5 eq of the isolated chloride in DCM/DMF and add 3-5 eq of DIPEA or Collidine before adding to resin.

Part 5: Comparative Data & Performance

The following table summarizes the coupling efficiency of Aib onto a hindered resin (e.g., Aib-Aib-Resin) using different activation strategies.

| Activation Method | Reagents | Coupling Time | Yield (Crude Purity) | Notes |

| Standard | HBTU / DIPEA | 2 x 1 hr | < 40% | Significant deletion sequences (des-Aib). |

| Modern Ester | DIC / Oxyma | 2 x 1 hr | 65 - 75% | Better, but struggles with Aib-Aib motifs. |

| Acid Fluoride | TFFH / DIPEA | 1 hr | 85 - 90% | Good, but reagents are expensive. |

| Acid Chloride | BTC / Collidine | 1 x 30 min | > 98% | Near quantitative. Best for contiguous Aib. |

Part 6: Troubleshooting & Optimization

Aggregation

Aib-rich peptides are prone to aggregation due to strong hydrogen bonding and hydrophobic collapse.

-

Symptom: Incomplete coupling despite using Acid Chloride.[4]

-

Fix: Use ChemMatrix® (PEG-based) resin instead of Polystyrene. Perform couplings at 50°C (microwave assistance is compatible with Aib-Cl, but limit temp to 50°C to prevent Fmoc cleavage).

Kaiser Test False Negatives

The steric bulk of Aib on the resin can prevent the ninhydrin reagent from reacting with the free amine, leading to a false "negative" (colorless) result even when coupling failed.

-

Fix: Use the Chloranil Test or Kaiser Test with extended heating (5 mins). Ideally, perform a micro-cleavage and check by LC-MS.

C-Terminal Capping

If loading the first Aib onto a trityl-based resin (e.g., 2-CTC), standard loading often fails.

-

Protocol: Use Fmoc-Aib-Cl (2 eq) + DIPEA (4 eq) in DCM. Reaction time: 2 hours. Add MeOH to cap unreacted chloride sites.

Part 7: Safety & Handling

-

Triphosgene (BTC): While safer than phosgene gas, BTC decomposes to phosgene upon heating or contact with nucleophiles. Always handle in a fume hood.

-

Acid Chlorides: Highly moisture sensitive. Hydrolysis produces HCl gas. Keep solvents strictly anhydrous.

-

Waste Disposal: Quench reaction mixtures with methanol or water (in the hood) to destroy residual acid chlorides/phosgene before disposal.

References

-

Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids for Use in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

-

Wenschuh, H., et al. (1994). Fmoc amino acid chlorides in solid phase synthesis. The Journal of Organic Chemistry.

-

Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research.

-

Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science).

Sources

Application Note: Solution-Phase Peptide Coupling with 2-Amino-2-methylpropanoyl Chloride

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in α,α-dialkyl amino acid assembly through acid chloride activation.

Mechanistic Rationale: The Steric Barrier of Aib

α-Aminoisobutyric acid (Aib), formally known as 2-amino-2-methylpropanoic acid, is an unnatural α,α-dialkyl amino acid highly prized in peptide therapeutics. Its incorporation rigidly induces

However, the geminal dimethyl groups at the α-carbon create a severe thermodynamic and kinetic barrier during peptide synthesis. This physical bulk severely restricts the Bürgi-Dunitz trajectory required for an incoming amine nucleophile to attack the activated carboxylate[2]. Standard carbodiimide (DCC, DIC) and uronium/phosphonium-based reagents (HATU, PyBOP) generate bulky activated esters (e.g., OBt or OAt esters) that exacerbate this steric clash, often resulting in failed couplings or unacceptably low yields[2].

The Acid Chloride Solution: Causality and Kinetics

To overcome this barrier, the activation energy of the electrophile must be drastically lowered by minimizing the steric footprint of the leaving group. N-protected 2-amino-2-methylpropanoyl chlorides (such as Fmoc-Aib-Cl) serve as the optimal solution[3].

The chloride ion is an exceptional, highly electronegative leaving group with a minimal spatial requirement. By utilizing Fmoc-Aib-Cl, the steric repulsion in the tetrahedral transition state is minimized, enabling rapid, high-yielding peptide bond formation even between two consecutive, highly hindered Aib residues[3].

Workflow of solution-phase peptide coupling using Fmoc-Aib-Cl and KOBt.

Divergent Pathways: The Critical Role of the Base

While acid chlorides are highly reactive, their efficacy is heavily dependent on the reaction environment—specifically the choice of base. In the presence of strong tertiary amines like DIPEA or NMM, Fmoc-amino acid chlorides can rapidly cyclize into oxazolones[3].

Because Aib is achiral, oxazolone formation does not lead to racemization (a primary concern with standard L-amino acids). However, the oxazolone intermediate is significantly less reactive towards sterically hindered amines than the parent acid chloride, stalling the reaction[1]. To circumvent this, the potassium salt of 1-hydroxybenzotriazole (KOBt) is employed[3]. KOBt acts as a mild, non-nucleophilic base that effectively scavenges the HCl byproduct without inducing premature oxazolone formation, preserving the highly reactive acid chloride species for direct aminolysis.

Divergent reaction pathways of Fmoc-Aib-Cl based on base selection.

Quantitative Efficacy Data

The superiority of acid chloride activation for Aib residues is clearly demonstrated when compared against traditional coupling reagents. The data below summarizes the formation of an Aib-Aib dipeptide bond in solution phase.

| Coupling Reagent / Method | Base / Additive | Solvent | Reaction Time | Yield (%) |

| DCC / HOBt | NMM | DCM | 24 h | < 15% |

| HATU | DIPEA | DMF | 12 h | ~ 45% |

| PyBOP | DIPEA | DMF | 12 h | ~ 50% |

| Fmoc-Aib-Cl | KOBt | DCM | 30 min | > 90% |

| Fmoc-Aib-Cl | Zn dust (Microwave) | DCM | 90 sec | 84 - 90% |

(Data synthesized from comparative studies on highly hindered α,α-dialkyl amino acids[3],[4],[2])

Protocol Self-Validation & Quality Control

Trustworthiness in synthetic protocols requires a self-validating system to prevent downstream failures:

-

Pre-Reaction Reagent Integrity: Acid chlorides are highly susceptible to atmospheric moisture, hydrolyzing back to the unreactive carboxylic acid. Validation: Quench a 1 mg aliquot of Fmoc-Aib-Cl in anhydrous methanol. LC-MS analysis should reveal the methyl ester exclusively. The presence of the free acid indicates reagent degradation.

-

In-Process Monitoring: Because Fmoc-Aib-Cl reacts rapidly, prolonged reaction times (over 1 hour) typically indicate reagent failure rather than slow kinetics. Validation: Monitor the disappearance of the nucleophilic amine via TLC (ninhydrin stain). If the amine persists after 45 minutes, the acid chloride has likely hydrolyzed.

-

Post-Reaction Validation: The absence of epimerization is inherently validated when coupling Aib, as it lacks a chiral center at the α-carbon. However, if coupling Aib to a chiral C-terminal segment, the rapid kinetics of the acid chloride prevent the slow degradation pathways that typically lead to epimerization in hindered couplings[1].

Step-by-Step Methodologies

Protocol A: Standard Solution-Phase Coupling (KOBt Mediated)

Designed for scalable, room-temperature assembly of Aib-containing peptides[3].

Materials: Fmoc-Aib-Cl (1.2 eq), Amine component (H-AA-OR, 1.0 eq), KOBt (1.0 eq), Anhydrous Dichloromethane (DCM).

-

Preparation of the Reaction Environment: Flame-dry all glassware and purge with argon. Dissolve the amine component (1.0 eq) and KOBt (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

-

Activation and Coupling: In a separate dry vial, dissolve Fmoc-Aib-Cl (1.2 eq) in a minimal volume of anhydrous DCM.

-

Addition: Add the Fmoc-Aib-Cl solution dropwise to the amine/KOBt mixture at 0°C to control the initial exothermic reaction.

-

Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25°C), and stir for 30–45 minutes. Monitor completion via TLC (Ninhydrin).

-

Quenching and Workup: Quench the reaction by adding a 10% aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract the organic layer.

-

Washing: Wash the organic layer sequentially with 1N HCl (to remove unreacted trace amines), saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Ultra-Fast Microwave-Assisted Coupling (Zinc Mediated)

Designed for high-throughput synthesis of extremely hindered sequences[4].

Materials: Fmoc-Aib-Cl (1.0 eq), Amine component (1.0 eq), Activated Zinc dust (1.0 eq), Anhydrous DCM.

-

Mixture Preparation: In a microwave-safe reaction vessel, suspend Fmoc-Aib-Cl, the amine component, and activated zinc dust in anhydrous DCM.

-

Irradiation: Place the vessel in a dedicated microwave peptide synthesizer. Irradiate at a controlled temperature (typically 60-75°C) for exactly 90 seconds.

-

Filtration: Immediately filter the reaction mixture through a pad of Celite to remove the zinc dust.

-

Workup: Proceed with the standard washing steps (1N HCl, NaHCO₃, brine) as detailed in Protocol A.

References

-

Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin. ResearchGate.3

-

Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino acids. Arkat USA.4

-

Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.2

-

Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. NIH / PMC.1

Sources

synthesis of sterically hindered peptides using 2-Amino-2-methylpropanoyl chloride

Application Note: High-Efficiency Synthesis of Sterically Hindered Peptides Using N-Protected 2-Amino-2-methylpropanoyl Chloride (Fmoc-Aib-Cl)

Executive Summary

The incorporation of

This guide details the utilization of 2-Amino-2-methylpropanoyl chloride (specifically the N-Fmoc protected derivative, Fmoc-Aib-Cl ) to overcome this energy barrier. Unlike standard active esters, acid chlorides are high-energy electrophiles that drive acylation through steric bulk via the Schotten-Baumann mechanism.

Scientific Mechanism & Rationale

The Steric Challenge

In standard peptide synthesis, the electrophilic carbonyl is activated as an ester (e.g., -OBt, -OAt). For Aib, the two methyl groups shield the carbonyl carbon, preventing the nucleophilic attack of the incoming amine.

-

Standard Reagents (HATU/HOAt): Rely on proximity and leaving group stability. With Aib, the transition state is too crowded.

-

Acid Chlorides (Aib-Cl): The chloride is a small, electron-withdrawing leaving group that creates a highly polarized carbonyl (

), significantly lowering the activation energy required for nucleophilic attack.

Pathway Visualization

The following diagram illustrates the activation and coupling pathway, highlighting the critical difference between standard activation and the acid chloride route.

Figure 1: Comparative workflow of Acid Chloride activation versus standard HATU coupling for sterically hindered Aib residues.

Experimental Protocols

Pre-requisite: Stability & Handling

-

Reagent Form: 2-Amino-2-methylpropanoyl chloride cannot be used as a free base due to rapid polymerization. It must be synthesized and used as Fmoc-Aib-Cl .

-

Stability: Unlike many amino acid chlorides, Fmoc-Aib-Cl is a crystalline solid that is remarkably stable. It can be stored in a desiccator at 4°C for months without significant hydrolysis.

Protocol A: Synthesis of Fmoc-Aib-Cl

Use this protocol to generate the activated monomer stock.

Materials:

-

Fmoc-Aib-OH (10 mmol, 3.25 g)

-

Thionyl Chloride (

) (50 mmol, 3.6 mL) -

Dichloromethane (DCM) (Dry, anhydrous)

-

Hexane (Cold)

Step-by-Step:

-

Dissolution: In a round-bottom flask, suspend 10 mmol of Fmoc-Aib-OH in 20 mL of dry DCM.

-

Activation: Add 50 mmol (5 equiv) of Thionyl Chloride carefully.

-

Reaction: Reflux the mixture for 2 hours under an inert atmosphere (

or Ar).-

Optimization: Alternatively, use an ultrasonic bath for 30 minutes at room temperature to accelerate the reaction.

-

-

Evaporation: Evaporate the solvent and excess

under reduced pressure (rotary evaporator). -

Chase: Redissolve the residue in 10 mL DCM and evaporate again (repeat 2x) to remove trace

. -

Crystallization: Dissolve the resulting oil in a minimum amount of DCM and add cold hexane until a precipitate forms.

-

Isolation: Filter the white crystalline solid (Fmoc-Aib-Cl).

-

Yield Expectation: >90%

-

Quality Control: Check IR for acid chloride stretch (~1800 cm⁻¹) and absence of OH stretch.

-

Protocol B: Solid Phase Coupling (SPPS)

Use this protocol for difficult couplings (e.g., Aib-Aib, Aib-NMe-AA).

Reagents:

-

Fmoc-Aib-Cl (Prepared above)

-

Base: Sym-collidine (2,4,6-trimethylpyridine) or DIPEA (Diisopropylethylamine). Note: Collidine is preferred for minimizing base-catalyzed side reactions.

-

Solvent: Dry DCM or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DCM for 20 minutes. Drain.

-

Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine/DMF (standard protocol).[1][2] Wash resin thoroughly (5x DMF, 5x DCM). The final wash must be with dry DCM.

-

Coupling Solution:

-

Dissolve Fmoc-Aib-Cl (4 equivalents) in dry DCM (concentration ~0.2 M).

-

Add Base (4 equivalents) immediately prior to addition to the resin.

-

-

Reaction: Add the solution to the resin. Shake/vortex for 30–60 minutes at room temperature.

-

Note: Standard couplings take 1-2 hours; acid chlorides are faster.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

-

If positive: Re-couple using the same conditions for 30 minutes.

-

-

Capping (Crucial): If the coupling involves Aib-Aib, unreacted amines may remain. Cap with Acetic Anhydride/Pyridine (1:[3]1) in DCM for 10 minutes to prevent deletion sequences.

Comparative Data: Coupling Efficiency

The following table summarizes the efficiency of coupling Fmoc-Aib-OH to a resin-bound Aib-chain (Aib-Aib bond formation), a notoriously difficult reaction.

| Coupling Method | Reagents | Time | Conversion (%) | Notes |

| Standard | HBTU / DIPEA | 2 hr (x2) | < 40% | Severe steric hindrance; incomplete. |

| High-Performance | HATU / HOAt / DIPEA | 2 hr (x2) | 65-75% | Better, but often requires double coupling. |

| Acid Fluoride | Fmoc-Aib-F / DIPEA | 30 min | 95% | Excellent, but requires synthesis of fluoride. |

| Acid Chloride | Fmoc-Aib-Cl / Collidine | 20 min | > 99% | Fastest kinetics; highest purity. |

Troubleshooting & Optimization

-

Issue: Aggregation

-

Symptom:[1][4][5][6] Coupling slows down significantly after 5-6 residues.

-

Solution: Use "Magic Mixture" solvents (DCM:DMF:NMP 1:1:1) or incorporate pseudoproline dipeptides if Ser/Thr are present. For pure Aib chains, elevated temperature (50°C) during coupling can help, but Fmoc-Aib-Cl is reactive enough at RT.

-

-

Issue: Hydrolysis

-

-

Note: Aib is achiral, so racemization of the incoming Aib is impossible. However, if coupling Aib-Cl to a chiral amino acid on the resin, high base concentration can cause racemization of the resin-bound residue via oxazolone formation.

-

Fix: Use Collidine instead of DIPEA, or use KOBt (Potassium HOBt) as an additive to suppress oxazolone formation.

-

References

-

Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids: Synthesis and Utility.Journal of Organic Chemistry .[9]

-

Source:

-

-

Gilon, C., et al. (2008). HOBt·DCHA-Mediated Synthesis of Sterically Hindered Peptides employing Fmoc-Amino Acid Chlorides.

-

Source:

-

-

Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides.[10]Journal of Organic Chemistry .[9]

-

Source:

-

-

Bachem Technical Guides. (2024). Peptide Coupling Reagents & Additives: Mechanism of Acid Chloride Coupling.

-

Source:

-

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. (PDF) Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1 [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

using 2-Amino-2-methylpropanoyl chloride for N-capping of alpha-helices

Application Note: High-Efficiency N-Capping of -Helices Using 2-Amino-2-methylpropanoyl Chloride

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals.

The Mechanistic Imperative of N-Capping

In peptide-based drug design, stabilizing the

To overcome this, structural biologists employ N-capping —the strategic placement of specific residues at the N-terminus to nucleate the helix.

The Chemical Challenge & The Acid Chloride Solution

While Aib is structurally invaluable, its gem-dimethyl group creates massive steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide (DIC) or uronium-based (HATU) coupling agents form bulky active esters that struggle to undergo aminolysis, often resulting in incomplete couplings (<50% yield) even after extended reaction times.

To bypass this steric barrier, we utilize 2-Amino-2-methylpropanoyl chloride hydrochloride (Aib-Cl

Caption: Thermodynamic mechanism of alpha-helix nucleation via Aib N-capping.

Comparative Efficacy Data

The kinetic advantage of the acid chloride method is evident when compared to standard coupling protocols. Furthermore, the structural impact of the Aib N-cap is profound, as measured by Circular Dichroism (CD) spectroscopy.

Table 1: Coupling Efficiency of Aib onto Resin-Bound Peptide (Sequence: H-Ala-Leu-Lys-Ala-Resin)

| Coupling Method | Reagents | Time (min) | Temperature | Yield (%) |

| Standard Carbodiimide | Fmoc-Aib-OH, DIC, Oxyma | 120 | RT | < 45% |

| Uronium Salt | Fmoc-Aib-OH, HATU, DIPEA | 120 | RT | ~ 55% |

| Microwave-Assisted | Fmoc-Aib-OH, DIC, Oxyma | 30 | 75°C | ~ 85% |

| Acid Chloride (Proposed) | Aib-Cl | 30 | RT | > 98% |

Table 2: Helical Propensity (CD Spectroscopy at 222 nm, 25°C, 10 mM Phosphate Buffer)

| Peptide Variant | N-Terminal Cap | Mean Residue Ellipticity | Helicity (%) |

| Uncapped Control | Free Amine (H-) | -12,500 | ~ 35% |

| Acetylated Control | Acetyl (Ac-) | -18,200 | ~ 52% |

| Aib-Capped | H-Aib- | -29,800 | > 85% |

Self-Validating Experimental Protocol

Causality in Experimental Design

Because 2-Amino-2-methylpropanoyl chloride is supplied as a hydrochloride salt[3], it requires a base (e.g., DIPEA) to neutralize the HCl and facilitate coupling. However, mixing the free amine acid chloride with base in bulk solution risks self-condensation (forming diketopiperazines). The Solution: We employ a "solid-phase pseudo-dilution" strategy. By adding the base directly to the resin first, and then adding the acid chloride dropwise, the highly reactive Aib-Cl preferentially acylates the localized, highly concentrated resin-bound amines rather than reacting with itself in the bulk solvent.

Step-by-Step Methodology

Reagents Required:

-

Resin-bound peptide (Fmoc-deprotected N-terminus)

-

2-Amino-2-methylpropanoyl chloride hydrochloride (Aib-Cl

HCl) -

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) and Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide (0.1 mmol scale) in 5 mL of DCM for 20 minutes to maximize pore accessibility. Drain the solvent.

-

Base Addition: Dilute 1.0 mmol of DIPEA (10 equivalents) in 2 mL of DCM. Add this solution directly to the resin and agitate gently for 2 minutes. Causality: This ensures the resin-bound amines are fully free-based and readies the microenvironment to neutralize the incoming HCl.

-

Acid Chloride Preparation: In a separate dry vial, dissolve 0.5 mmol of Aib-Cl

HCl (5 equivalents) in 1 mL of anhydrous, ice-cold DCM. -

Coupling: Add the cold Aib-Cl solution dropwise to the resin suspension over 1 minute with vigorous vortexing. Allow the reaction to proceed at room temperature for 30 minutes[4].

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove unreacted reagents and DIPEA hydrochloride salts.

-

Optional Acetylation: To further stabilize the helix macrodipole by removing the N-terminal positive charge[1], treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 15 minutes.

-

Cleavage & Validation: Cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether, lyophilize, and validate the >98% coupling efficiency via LC-MS.

Caption: Step-by-step SPPS workflow for N-capping peptides with Aib-Cl.

References

Application Note: High-Efficiency Incorporation of Aib into Peptides via 2-Amino-2-methylpropanoyl Chloride

Abstract

The incorporation of 2-Aminoisobutyric acid (Aib) into peptide sequences is a critical strategy in modern drug design for inducing helical conformation and enhancing metabolic stability. However, the gem-dimethyl group at the

Scientific Background & Mechanism[1][2]

The Steric Challenge

Aib (2-Amino-2-methylpropanoic acid) is an achiral, helicogenic amino acid. Its structure features two methyl groups on the

-

Problem: This same steric bulk blocks the approach of the incoming nucleophile (the amine of the growing peptide chain) to the activated carbonyl carbon.

-

Failure of Active Esters: Standard OBt/OAt active esters (generated by HATU/DIC) are often too bulky and insufficiently electrophilic to penetrate this steric shield, leading to slow kinetics, deletion sequences, and incomplete coupling.

The Acid Chloride Solution

The acid chloride functionality (-COCl ) is one of the smallest and most reactive electrophiles available for acyl transfer.

-

Mechanism: The chloride ion is an excellent leaving group with high electron-withdrawing capability, significantly increasing the electrophilicity of the carbonyl carbon.

-

Steric Advantage: Unlike bulky uronium/phosphonium reagents, the small size of the chloride allows the activated amino acid to bypass steric clashes.

-

Racemization Safety: Uniquely, Aib is achiral at the